Ethyl 3-methyl-5-(4-propyl-1,2,3-thiadiazole-5-carboxamido)thiophene-2-carboxylate
Description
Ethyl 3-methyl-5-(4-propyl-1,2,3-thiadiazole-5-carboxamido)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a 1,2,3-thiadiazole carboxamido substituent at the 5-position and an ethyl ester group at the 2-position. The propyl chain on the thiadiazole ring may influence lipophilicity and steric effects, impacting solubility and reactivity .
Properties
IUPAC Name |
ethyl 3-methyl-5-[(4-propylthiadiazole-5-carbonyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-4-6-9-12(22-17-16-9)13(18)15-10-7-8(3)11(21-10)14(19)20-5-2/h7H,4-6H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLDBTSEIUJZNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC(=C(S2)C(=O)OCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiophene Core
Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1a)
- Structure : Contains a fused benzo[b]thiophene core with hydroxyl and ketone groups at positions 5, 4, and 5.
- Properties : Melting point 153–156 °C; IR νmax 1777 cm⁻¹ (ester C=O), 1715 cm⁻¹ (ketone C=O).
- Reactivity : Undergoes photoinduced cycloaddition with alkenes to form fused benzofuran derivatives .
Ethyl 5-Hydroxy-4,7-dioxo-3-phenyl-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1b)
- Structure : Similar to 1a but with a phenyl group at position 3 instead of methyl.
- Properties : Melting point 174–178 °C; IR νmax 1774 cm⁻¹ (ester C=O), 1721 cm⁻¹ (ketone C=O).
- Reactivity : Demonstrates analogous cycloaddition behavior, but the phenyl group may sterically hinder certain reactions compared to methyl .
Key Comparison : The methyl vs. phenyl substitution at position 3 alters steric bulk and electronic effects, influencing melting points and reaction kinetics.
Amino and Chlorophenyl Derivatives
Ethyl 3-amino-5-(4-chlorophenyl)-thiophene-2-carboxylate
- Structure: Features an amino group at position 3 and a 4-chlorophenyl group at position 3.
- Reactivity : Serves as a precursor for isothiocyanate derivatives (e.g., via thiophosgene treatment) and cyclizes to form pyrimidine or triazolopyrimidine derivatives .
Key Comparison: The amino group enables nucleophilic reactions absent in the thiadiazole carboxamido derivative, while the chlorophenyl group increases hydrophobicity compared to the propyl-thiadiazole substituent.
Thiadiazole vs. Tetrazole and Thiazole Analogues
Ethyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate
- Structure : Contains a tetrazole ring linked via a sulfanylacetyl group.
- Properties : Higher molecular weight (MW ≈ 534 g/mol) and increased hydrogen-bond acceptors (N and O atoms) compared to the target compound.
- Applications : Tetrazole groups are bioisosteres for carboxylic acids, enhancing metabolic stability in drug design .
Thiazol-5-ylmethyl Carbamate Derivatives
- Structure : Includes a thiazole ring instead of thiadiazole (e.g., thiazol-5-ylmethyl carbamate derivatives).
Key Comparison : The 1,2,3-thiadiazole in the target compound provides a unique electronic profile due to sulfur and nitrogen atoms, differing from the tetrazole’s acidity or thiazole’s aromaticity.
Carboxamido Substituents
Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate
- Structure : Substituted with a phenylcarbamoyl group instead of 4-propyl-1,2,3-thiadiazole carboxamido.
- Properties : Lower molecular weight (MW ~381 g/mol) and reduced steric bulk compared to the target compound.
- Reactivity : The phenylcarbamoyl group may participate in hydrogen bonding, influencing solubility .
Key Comparison : The 4-propyl-thiadiazole group in the target compound introduces a larger, more lipophilic substituent (XLogP3 ~5.2 vs. ~3.5 for phenylcarbamoyl), affecting membrane permeability .
Data Tables
Table 1: Physical and Structural Comparison
| Compound | Molecular Weight (g/mol) | XLogP3 | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| Ethyl 3-methyl-5-(4-propyl-1,2,3-thiadiazole-5-carboxamido)thiophene-2-carboxylate (Target) | ~424* | ~5.2 | N/A | 4-Propyl-1,2,3-thiadiazole carboxamido |
| Ethyl 5-hydroxy-3-methyl-4,7-dioxo-benzo[b]thiophene-2-carboxylate (1a) | ~292 | ~2.1 | 153–156 | Hydroxy, ketone groups |
| Ethyl 3-amino-5-(4-chlorophenyl)-thiophene-2-carboxylate | ~295 | ~3.8 | N/A | Amino, 4-chlorophenyl |
| Ethyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate | ~534 | ~6.5 | N/A | Tetrazole, isopropylphenyl |
*Estimated based on analogous structures.
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